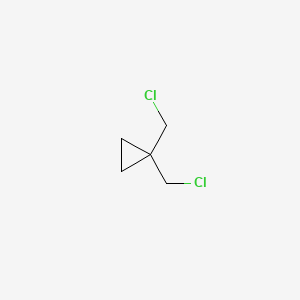1,1-Bis-chloromethyl-cyclopropane
CAS No.: 6202-96-6
Cat. No.: VC3394218
Molecular Formula: C5H8Cl2
Molecular Weight: 139.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6202-96-6 |
|---|---|
| Molecular Formula | C5H8Cl2 |
| Molecular Weight | 139.02 g/mol |
| IUPAC Name | 1,1-bis(chloromethyl)cyclopropane |
| Standard InChI | InChI=1S/C5H8Cl2/c6-3-5(4-7)1-2-5/h1-4H2 |
| Standard InChI Key | YWAPSFSUTMNTTA-UHFFFAOYSA-N |
| SMILES | C1CC1(CCl)CCl |
| Canonical SMILES | C1CC1(CCl)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Representation
1,1-Bis-chloromethyl-cyclopropane features a cyclopropane ring core with two chloromethyl (-CH₂Cl) groups attached to a single carbon atom within the ring. The molecule has a molecular formula of C₅H₈Cl₂ and a molecular weight of 139.02 g/mol . The strained three-membered ring creates a unique spatial arrangement where the two chloromethyl groups extend outward from the ring structure, allowing for specific reactivity patterns.
The chemical identity can be represented through various notations:
| Identifier Type | Representation |
|---|---|
| IUPAC Name | 1,1-bis(chloromethyl)cyclopropane |
| Molecular Formula | C₅H₈Cl₂ |
| InChI | InChI=1S/C5H8Cl2/c6-3-5(4-7)1-2-5/h1-4H2 |
| InChIKey | YWAPSFSUTMNTTA-UHFFFAOYSA-N |
| SMILES | C1CC1(CCl)CCl |
The three-dimensional conformation of 1,1-bis-chloromethyl-cyclopropane places the chloromethyl groups in a position that minimizes steric hindrance while maintaining the characteristic strain of the cyclopropane ring .
Nomenclature and Alternative Designations
The compound is recognized by several synonyms in chemical databases and research literature:
-
1,1-bis-chloromethyl-cyclopropane (common name)
-
1,1-bis(chloromethyl)cyclopropane (IUPAC preferred name)
The naming follows standard organic nomenclature principles, with the prefix "bis" indicating the presence of two identical substituents (chloromethyl groups) at position 1 of the cyclopropane ring.
Physical and Chemical Properties
Physical Characteristics
1,1-Bis-chloromethyl-cyclopropane exhibits physical properties consistent with its molecular structure and halogen content. While specific experimental data for this exact compound is limited in the provided sources, computational and theoretical predictions provide valuable insights into its physical behavior.
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 139.02 g/mol | Computed based on molecular formula |
| XLogP3-AA | 2 | Computed partition coefficient |
| Hydrogen Bond Donor Count | 0 | Computed molecular feature |
| Hydrogen Bond Acceptor Count | 0 | Computed molecular feature |
| Rotatable Bond Count | 2 | Computed molecular feature |
| Exact Mass | 138.0003056 Da | Computed high-precision mass |
The compound's partition coefficient (XLogP3-AA) value of 2 suggests moderate lipophilicity, indicating reasonable solubility in organic solvents but limited water solubility . The absence of hydrogen bond donors and acceptors (both counts at 0) is consistent with the molecular structure, which lacks functional groups capable of hydrogen bonding .
Synthesis and Preparation Methods
Synthetic Pathways
Based on patent literature, a potential synthetic approach might involve:
-
Starting with appropriate precursors containing the necessary carbon framework
-
Introduction of the chloromethyl groups through chlorination reactions
-
Formation of the cyclopropane ring through cyclization reactions
One relevant synthetic pathway documented for a related compound involves a multi-step process starting with 2-amino-2-hydroxymethyl propane-1,3-diol as the initial raw material, followed by several transformations including chlorination, ring formation, and substitution reactions .
Laboratory Considerations
The synthesis of halogenated cyclopropane derivatives typically requires controlled reaction conditions due to the strained nature of the cyclopropane ring and the reactivity of the halogen-containing intermediates. Key considerations include:
-
Temperature control: Reactions often require specific temperature ranges to promote cyclopropanation while preventing side reactions
-
Catalyst selection: Phase transfer catalysts like crown ethers may enhance reaction efficiency
-
Solvent systems: Appropriate solvent selection can significantly impact reaction outcomes
For the related compound 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane, the synthesis employs dibenzo-18-crown-6 as a phase transfer catalyst, with bromoform as the reaction medium and pinacol as an additive to enhance reaction rates .
Applications and Research Significance
Synthetic Applications
1,1-Bis-chloromethyl-cyclopropane represents a potentially valuable building block in organic synthesis due to its unique structural features. The combination of a strained cyclopropane ring with two reactive chloromethyl groups provides multiple reaction pathways for further elaboration.
Potential synthetic applications include:
-
Serving as an electrophilic component in cross-coupling reactions
-
Acting as a precursor for cyclopropane ring expansion reactions
-
Functioning as a bifunctional alkylating agent in the synthesis of more complex molecules
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume